molecular formula C25H23N3O4S B2940717 N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide CAS No. 1185164-28-6

N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2940717
CAS No.: 1185164-28-6
M. Wt: 461.54
InChI Key: ZLQODQDBGUBMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-acetamide hybrid featuring a quinoline core substituted with ethoxy and phenyl groups at positions 4 and 2, respectively. The sulfamoyl linker bridges the quinoline moiety to a phenylacetamide group.

Properties

IUPAC Name

N-[4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-3-32-25-16-24(18-7-5-4-6-8-18)27-23-14-11-20(15-22(23)25)28-33(30,31)21-12-9-19(10-13-21)26-17(2)29/h4-16,28H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQODQDBGUBMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The ethoxy group is introduced via an ethylation reaction, and the sulfonamide linkage is formed through a sulfonylation reaction using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion of starting materials to the desired product. Purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs, their modifications, and reported activities:

Compound Name / ID Core Structure Modifications Biological Activity / Key Findings Source Evidence
N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide (Target Compound) Quinoline (4-ethoxy, 2-phenyl), sulfamoyl, acetamide Not explicitly reported -
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinyl-sulfonamide, acetamide Analgesic activity superior to paracetamol
N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl-sulfamoyl, acetamide IDO1 inhibitor (HeLa IC50: 5.88 mM)
2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (Compound 1) Pyridinyl-sulfamoyl, cyanoacetamide Precursor to pyrazole derivatives with anticancer activity
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9) 4-Methoxyphenyl-sulfamoyl, acetamide LogP: 2.15; potential sulfonamide-based applications
2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide (6c) Thiazolidinedione, sulfamoyl-thiourea, acetamide Anticancer (VEGFR-2 inhibition) and anti-hyperglycemic
N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (18) Pyrazine-sulfamoyl, acetamide Hedgehog pathway inhibitor (targets PI4KIIIβ)

Structure-Activity Relationship (SAR) Insights

  • Quinoline vs. Heterocyclic Cores: The quinoline moiety in the target compound may confer distinct pharmacokinetic properties compared to pyridine (), pyrazine (), or thiazolidinedione () cores. Quinoline derivatives are known for enhanced membrane permeability due to aromatic planar structures.
  • Sulfamoyl Substituents : Bulky substituents on the sulfamoyl group (e.g., 4-methoxybenzyl in or cyclohexylcarbamothioyl in ) enhance target selectivity. The ethoxy group in the target compound may balance lipophilicity (logP ~2.15, similar to ) and solubility.
  • Acetamide Modifications: Cyanoacetamide () or thiazolidinedione () replacements alter electronic properties, influencing binding to enzymes like VEGFR-2 or IDO1.

Biological Activity

N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a sulfonamide moiety with a quinoline derivative, which is known for various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Common NameN-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide
CAS Number1185164-28-6
Molecular Weight461.5 g/mol
Chemical FormulaC22H24N2O3S

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the quinoline structure suggests potential interactions with DNA and RNA, while the sulfonamide group may contribute to antibacterial properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, potentially through the inhibition of folic acid synthesis, a critical pathway for bacterial survival.

Anticancer Activity

Quinoline derivatives are often explored for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by triggering mitochondrial pathways and inhibiting specific signaling cascades such as the PI3K/Akt pathway.

Case Study:
A study evaluating quinoline derivatives found that certain analogs exhibited IC50 values in the micromolar range against several cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may also be significant. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophage models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.